N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibenzylethylenediamine oxalate
Description
N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibenzylethylenediamine oxalate (CID 32148) is a tertiary amine salt characterized by a complex ethylenediamine backbone substituted with benzyl and p-chlorophenyl groups. Its molecular formula is C29H29ClN2, with a molecular weight of approximately 441.0 g/mol (calculated from the formula). The oxalate counterion enhances solubility and stability, a common strategy in pharmaceutical salt formulations . Structurally, it features:
- A central ethylenediamine chain (N-CH2-CH2-N).
- Two benzyl groups attached to the terminal nitrogen atoms (N',N'-dibenzyl).
- A bulky p-chlorophenyl-benzyl moiety (N-(alpha-(p-chlorophenyl)benzyl)) on the central nitrogen.
Predicted collision cross-section (CCS) values for its adducts range from 215.7 Ų ([M+H]+) to 232.9 Ų ([M+Na]+), indicating a relatively large molecular size compared to analogs .
Properties
CAS No. |
23921-06-4 |
|---|---|
Molecular Formula |
C31H31ClN2O4 |
Molecular Weight |
531.0 g/mol |
IUPAC Name |
dibenzyl-[2-[[(4-chlorophenyl)-phenylmethyl]azaniumyl]ethyl]azanium;oxalate |
InChI |
InChI=1S/C29H29ClN2.C2H2O4/c30-28-18-16-27(17-19-28)29(26-14-8-3-9-15-26)31-20-21-32(22-24-10-4-1-5-11-24)23-25-12-6-2-7-13-25;3-1(4)2(5)6/h1-19,29,31H,20-23H2;(H,3,4)(H,5,6) |
InChI Key |
SIEIKLAFYOWDSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[NH+](CC[NH2+]C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibenzylethylenediamine oxalate typically involves multiple steps. One common method includes the reaction of p-chlorobenzyl chloride with N,N-dibenzylethylenediamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with oxalic acid to form the oxalate salt. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency . The scalability of these methods allows for the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibenzylethylenediamine oxalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and p-chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibenzylethylenediamine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibenzylethylenediamine oxalate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Molecular Size : The main compound’s larger CCS (215.7 Ų) reflects its bulky dibenzyl and p-chlorophenyl-benzyl groups. Smaller substituents (e.g., methyl, propyl) reduce CCS by ~15–35% .
- Solubility : Oxalate salts generally improve aqueous solubility compared to free bases. For example, N,N'-dibenzylethylenediamine is used in penicillin formulations (e.g., benzathine penicillin) for prolonged release due to low solubility .
- Stability : Bulky aromatic groups (e.g., benzyl, p-chlorophenyl) may enhance steric protection against metabolic degradation.
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